molecular formula C10H7NO4 B1338701 4-(Acetylamino)phthalic anhydride CAS No. 22235-04-7

4-(Acetylamino)phthalic anhydride

Cat. No.: B1338701
CAS No.: 22235-04-7
M. Wt: 205.17 g/mol
InChI Key: PFYOXMCPLCYYAQ-UHFFFAOYSA-N
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Description

4-(Acetylamino)phthalic anhydride is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-dioxo-2-benzofuran-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO4/c1-5(12)11-6-2-3-7-8(4-6)10(14)15-9(7)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYOXMCPLCYYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220830
Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
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Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22235-04-7
Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
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Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
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Record name Acetamide, N-(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)
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Contextualization Within Phthalic Anhydride Derivatives and Aromatic Anhydrides

Phthalic anhydride (B1165640) and its derivatives are a cornerstone of industrial and laboratory-scale organic synthesis. chemicalbook.com These aromatic anhydrides are characterized by a benzene (B151609) ring fused to a cyclic dicarboxylic acid anhydride. They serve as precursors to a vast range of products, including plasticizers, polymers, and dyes. chemicalbook.comdouwin-chem.com

4-(Acetylamino)phthalic anhydride distinguishes itself within this class through the presence of an acetylamino group (-NHCOCH₃) at the 4-position of the phthalic anhydride core. smolecule.com This substitution significantly influences the electronic properties and reactivity of the molecule, setting it apart from unsubstituted phthalic anhydride and other derivatives. The acetylamino group, while being electron-withdrawing, can also donate a lone pair of electrons from the nitrogen atom into the aromatic ring through resonance, a dual electronic nature that fine-tunes its chemical behavior.

Structural Features and Electronic Configuration of the Acetylamino Moiety and Anhydride Ring

The molecular structure of 4-(acetylamino)phthalic anhydride (B1165640) is defined by the interplay between the planar phthalic anhydride ring system and the appended acetylamino group. The IUPAC name for this compound is N-(1,3-dioxo-1,3-dihydroisobenzofuran-5-yl)acetamide. Its molecular formula is C₁₀H₇NO₄, with a molecular weight of approximately 205.17 g/mol . nih.gov

Table 1: Physicochemical Properties of 4-(Acetylamino)phthalic Anhydride

PropertyValue
Molecular Formula C₁₀H₇NO₄
Molecular Weight 205.17 g/mol
CAS Number 22235-04-7
Appearance White to light yellow crystalline solid
Solubility Soluble in organic solvents like acetone (B3395972) and ethyl acetate; insoluble in water

The anhydride ring itself is a rigid, planar structure containing two electrophilic carbonyl carbons. This planarity is a common feature among phthalimide (B116566) derivatives. The acetylamino group, however, may exhibit some degree of non-planarity with respect to the aromatic ring due to steric interactions.

Overview of Synthetic Versatility and Importance As a Chemical Intermediate

Established Preparative Routes and Mechanistic Investigations

Several established methods for the synthesis of this compound have been developed, each with its own set of reaction conditions and mechanistic intricacies. These routes primarily involve the modification of phthalic anhydride or its derivatives.

Acylation of Phthalimide with Acetic Anhydride: Detailed Reaction Conditions and Mechanistic Pathways

A common and direct method for preparing this compound involves the acylation of phthalimide using acetic anhydride. This reaction is typically performed under heating, which facilitates the electrophilic substitution on the aromatic ring of the phthalimide.

The efficiency of the acylation of phthalimide is highly dependent on the optimization of key reaction parameters. The temperature is a critical factor, with the reaction typically being conducted under reflux conditions. The boiling point of acetic anhydride, which is around 138-140 °C, provides the necessary thermal energy to drive the reaction forward.

The reaction time is also a crucial variable that needs to be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of by-products. Typical reaction times can vary, but a sufficient duration is required for the sequential steps of acylation and subsequent intramolecular cyclization to the anhydride to occur.

Table 1: Optimized Reaction Conditions for Acylation of Phthalimide

ParameterOptimized Value/RangeRationale
Temperature Reflux (approx. 140 °C)Provides sufficient energy for the reaction to proceed at an adequate rate.
Reaction Time Several hoursEnsures completion of the multi-step reaction sequence.
Reactant Ratio Excess acetic anhydrideActs as both reactant and solvent, driving the reaction equilibrium.

A significant by-product of this reaction is acetic acid, which is formed during the acetylation process. The removal of this by-product is essential to shift the reaction equilibrium towards the product side and to obtain a high yield of this compound. This is often achieved through distillation or by carrying out the reaction under conditions that favor the removal of volatile by-products.

Purification of the crude product is a critical step to obtain this compound of high purity. Crystallization is a widely used and effective technique for this purpose. The crude product is dissolved in a suitable solvent, and upon cooling or addition of an anti-solvent, the pure compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is crucial and depends on the solubility characteristics of the product and impurities. Techniques for purifying crude phthalic anhydride, such as treatment with sulfuric acid followed by distillation, can also be adapted. google.comgoogle.com

Direct Acetylation of Phthalic Anhydride: Catalyst-Mediated Approaches

The direct acetylation of phthalic anhydride presents an alternative route to this compound. However, this transformation is challenging due to the deactivating nature of the anhydride group, which makes the aromatic ring less susceptible to electrophilic substitution. Therefore, catalyst-mediated approaches are often necessary to facilitate this reaction.

Various catalysts have been explored for acylation reactions of aromatic compounds. For instance, solid acid catalysts and Lewis acids can be employed to activate the anhydride and enhance its electrophilicity. While specific catalysts for the direct acetylation of phthalic anhydride to the 4-acetylamino derivative are not extensively documented in readily available literature, the principles of Friedel-Crafts acylation suggest that catalysts like aluminum chloride or other strong Lewis acids could potentially be used. However, the harsh conditions and potential for side reactions, such as polymerization or decomposition, are significant challenges that need to be addressed. The use of modern catalysts, such as those based on vanadium, which are employed in the industrial production of phthalic anhydride itself, could be an area for future research in this direct acetylation approach. basf.com

Amination-Based Syntheses from Phthalic Anhydride Precursors

An important and widely utilized strategy for the synthesis of this compound involves a two-step process starting from a substituted phthalic anhydride precursor. This typically involves the introduction of a nitro group, followed by its reduction to an amino group, and subsequent acetylation.

A common starting material for this route is 4-nitrophthalic acid or its anhydride. The synthesis of 4-nitrophthalic anhydride can be achieved by heating 4-nitrophthalic acid, sometimes in the presence of a dehydrating agent like acetic anhydride. google.com The subsequent and crucial step is the reduction of the nitro group to an amine. This reduction can be carried out using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron in an acidic medium. sioc-journal.cn

Once 4-aminophthalic anhydride is obtained, the final step is the acetylation of the amino group. This is typically achieved by reacting the 4-aminophthalic anhydride with acetic anhydride. This reaction is generally efficient and leads to the formation of this compound. A patent describes a similar preparation for 3-acetylamino phthalic anhydride, where 3-aminophthalic acid is reacted with acetic anhydride. google.com

Table 2: Amination-Based Synthesis of this compound

StepStarting MaterialReagentsProduct
Nitration Phthalic AnhydrideNitrating Agent (e.g., HNO₃/H₂SO₄)4-Nitrophthalic Anhydride
Reduction 4-Nitrophthalic AnhydrideReducing Agent (e.g., Fe/HCl, H₂/Pd-C)4-Aminophthalic Anhydride
Acetylation 4-Aminophthalic AnhydrideAcetic AnhydrideThis compound

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. The principles of green chemistry are being increasingly applied to the synthesis of fine chemicals, including this compound.

One of the key areas of focus is the use of greener reaction conditions. This includes the exploration of solvent-free reactions or the use of more environmentally friendly solvents. For instance, microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for reactions to be carried out without a solvent. eijppr.comrsc.orgresearchgate.netnih.gov The synthesis of phthalimide derivatives has been successfully demonstrated using microwave irradiation with a montmorillonite-KSF clay catalyst, highlighting the potential for cleaner production methods. eijppr.com

The development of renewable routes to phthalic anhydride itself is also a significant step towards a greener chemical industry. Research into the production of phthalic anhydride from biomass-derived furan (B31954) and maleic anhydride is a promising area that could eventually lead to a more sustainable supply chain for its derivatives. rsc.orgresourcewise.com

Furthermore, the choice of reagents and catalysts is a critical aspect of green synthesis. The use of less hazardous reagents and recyclable catalysts can significantly reduce the environmental impact of a chemical process. For example, replacing traditional stoichiometric reagents with catalytic amounts of more benign substances aligns with the principles of atom economy and waste reduction. sphinxsai.com While specific green chemistry protocols for the industrial production of this compound are still under development, the broader trends in organic synthesis suggest that future methodologies will increasingly incorporate these environmentally conscious principles.

Emerging Synthetic Strategies and Novel Precursors

The landscape of chemical synthesis is continually evolving, with a drive towards more efficient, sustainable, and innovative methodologies. In the context of this compound synthesis, several emerging strategies and novel precursors are being explored to move beyond classical approaches. These modern techniques, including biocatalysis, C-H activation, and flow chemistry, offer the potential for improved yields, selectivity, and greener processes.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Current time information in Chatham County, US.nih.gov While direct biocatalytic synthesis of this compound has not been extensively reported, the enzymatic amination of related aromatic compounds provides a strong precedent for future research. Transaminases, for instance, are enzymes capable of transferring an amino group from a donor molecule to a ketone or aldehyde, a reaction that could be adapted for the synthesis of precursors to 4-aminophthalic acid. Current time information in Chatham County, US.

Recent advancements have seen the development of multifunctional biocatalysts, such as ene-reductases combined with imine reductases, for the synthesis of chiral amines from α,β-unsaturated ketones. researchgate.net Such biocatalytic cascades could be envisioned for the asymmetric synthesis of functionalized precursors to this compound.

Biocatalytic Strategy Enzyme Class Potential Application in Synthesis Key Advantages
Reductive AminationTransaminases, Imine ReductasesSynthesis of 4-aminophthalic acid precursorsHigh stereoselectivity, mild conditions, reduced waste
C-H AmidationEngineered Heme Enzymes (e.g., P411 variants)Direct amidation of a phthalic anhydride precursorBypasses the need for pre-functionalized substrates

This table presents potential biocatalytic strategies based on analogous reactions reported in the literature.

Synthesis via C-H Activation

Direct C-H bond activation has revolutionized organic synthesis by enabling the functionalization of unactivated C-H bonds, thus streamlining synthetic routes. researchgate.netresearchgate.netnih.govnih.gov This strategy holds immense potential for the synthesis of this compound by avoiding the traditional nitration and reduction steps.

Transition-metal catalyzed C-H amination could, in principle, be applied to a suitable phthalic anhydride precursor to directly install the amino group at the 4-position. researchgate.netnih.gov While specific examples for phthalic anhydrides are still emerging, the C-H amination of various aromatic compounds is a well-established field. researchgate.netnih.govnih.gov

C-H Activation Approach Catalyst System Potential Precursor Anticipated Product
Directed C-H AminationPalladium or Rhodium catalysts with a directing groupPhthalic anhydride with a directing group at a neighboring position4-Aminophthalic anhydride derivative
Radical C-H AminationPhotoredox or metal catalysts generating nitrogen radicalsPhthalic anhydride4-Aminophthalic anhydride

This table illustrates hypothetical C-H activation routes based on established principles in organic synthesis.

Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. aiche.orgnih.govamidetech.comgoogle.com The synthesis of this compound and its precursors could benefit from this technology. For instance, the nitration of phthalic anhydride, a potentially hazardous exothermic reaction, could be performed more safely and with better control in a flow reactor. aiche.org

Novel Precursors from Bio-based Sources

The shift towards a bio-based economy has spurred research into the production of chemicals from renewable feedstocks. Furanics, derived from biomass, are promising precursors for the synthesis of aromatic compounds, including phthalic anhydride derivatives. nih.govresearchgate.netresearchgate.netresourcewise.com A novel route involves the Diels-Alder reaction of furan or its derivatives with maleic anhydride, followed by dehydration and aromatization to yield substituted phthalic anhydrides. nih.govresearchgate.net This approach could potentially be adapted to produce a bio-based 4-substituted phthalic anhydride that can then be converted to this compound.

The Dutch startup Relement has been developing bio-based 3-methyl phthalic anhydride (bio-MPA) from 2-methylfuran, a derivative of furfural (B47365) from non-food biomass. resourcewise.com This demonstrates the commercial viability of producing phthalic anhydride derivatives from renewable sources.

Bio-based Precursor Key Reaction Intermediate Potential for this compound Synthesis
Furan and Maleic AnhydrideDiels-Alder ReactionOxanorbornene dicarboxylic anhydrideAromatization to phthalic anhydride, followed by functionalization
2-MethylfuranDiels-Alder ReactionMethyl-substituted oxanorbornene derivativeAromatization to 3-methylphthalic anhydride, a model for substituted phthalic anhydrides

This table highlights the potential of bio-based precursors for the sustainable synthesis of the target compound's core structure.

Reduction Chemistry of this compound

The chemical reduction of this compound can be directed at two distinct functional sites: the anhydride moiety and the acetylamino group. The choice of reducing agent and reaction conditions determines the final product.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the cyclic anhydride functionality. This type of reduction typically converts the anhydride into a diol. For this compound, this would result in the formation of the corresponding amino alcohol derivative.

Alternatively, catalytic hydrogenation offers a pathway to selectively reduce specific groups. While carboxylic acid derivatives like anhydrides are generally resistant to catalytic hydrogenation under mild conditions, this method is highly effective for reducing other functional groups. libretexts.org For instance, a common synthetic route to amino-substituted phthalic anhydrides involves the catalytic hydrogenation of a nitro-substituted precursor. In a related synthesis, 4-nitrophthalic anhydride is reduced to 4-aminophthalic anhydride using a palladium-on-charcoal (Pd/C) catalyst under hydrogen pressure. prepchem.com This demonstrates that conditions can be chosen to selectively act on a substituent on the aromatic ring without affecting the anhydride ring.

Furthermore, research into the hydrogenation of cyclic imides, which are closely related to anhydrides, shows that ruthenium-based catalysts can achieve complete reduction of the imide ring to the corresponding diols and amines. nih.gov This suggests that with the appropriate catalyst system, the anhydride ring of this compound could be fully reduced.

Table 1: Reduction Reactions of Phthalic Anhydride Derivatives

Starting Material Reagent(s) Product(s) Reaction Type
This compound Lithium Aluminum Hydride (LiAlH₄) Corresponding amino alcohols Anhydride Reduction
4-Nitrophthalic anhydride H₂, 5% Pd/C 4-Aminophthalic anhydride Selective Nitro Group Reduction prepchem.com

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts acylation is a cornerstone of organic synthesis, used to attach an acyl group to an aromatic ring. science-revision.co.uk In this reaction, an acid anhydride or acyl chloride acts as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to produce an aryl ketone. science-revision.co.ukwikipedia.org

Phthalic anhydride is widely used in this capacity to synthesize o-benzoylbenzoic acid and its derivatives. rsc.orgresearchgate.net The reaction involves the acylation of an aromatic compound, like benzene (B151609), where the anhydride ring is opened, leading to the formation of a keto-acid. researchgate.net Mechanochemical, solvent-free methods have also been developed for this transformation. nih.gov

When this compound is used as the acylating agent, the reaction proceeds similarly. However, because the two carbonyl groups of the anhydride are not chemically equivalent due to the C4 substituent, the acylation of an unsubstituted aromatic ring (e.g., benzene) can lead to a mixture of two isomeric 2-benzoylbenzoic acid products. The reaction of a substituted phthalic anhydride with an aromatic compound can result in the formation of these isomeric products. google.com The acetylamino group, being an electron-donating and ortho-, para-directing group, activates the anhydride for this transformation.

Table 2: Representative Friedel-Crafts Acylation with Phthalic Anhydrides

Acylating Agent Aromatic Substrate Catalyst Product Type
Phthalic anhydride Benzene AlCl₃ o-Benzoylbenzoic acid researchgate.net
Phthalic anhydride Anisole Solid Superacid (Sulfated Zirconia) Diacylated product researchgate.net
Phthalic anhydride Toluene AlCl₃ (mechanochemical) Substituted benzoylbenzoic acid nih.gov

Influence of the Acetylamino Substituent on Anhydride Reactivity and Regioselectivity

The acetylamino (-NHCOCH₃) substituent at the C4 position exerts a profound influence on the reactivity of the anhydride ring and the regioselectivity of its reactions. This influence is a combination of resonance and inductive effects. The acetylamino group is generally considered an activating group in electrophilic aromatic substitution due to the ability of the nitrogen lone pair to donate electron density into the aromatic ring. This electronic effect also modulates the electrophilicity of the two anhydride carbonyl carbons.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is dictated by the electrophilicity of the carbonyl carbon. libretexts.org Electron-donating substituents can decrease reactivity by stabilizing the carbonyl group. libretexts.org In this compound, the nitrogen's lone pair donates electron density into the ring through resonance. This effect is more pronounced at the carbonyl group para to the substituent (at C1) than at the meta-position carbonyl (at C3). Consequently, the C1 carbonyl is less electrophilic, and the C3 carbonyl is more susceptible to nucleophilic attack.

This electronic differentiation leads to significant regioselectivity in ring-opening reactions. Studies on other substituted phthalic anhydrides confirm that nucleophilic addition occurs preferentially at the more electrophilic carbonyl carbon. diva-portal.org For this compound, nucleophiles are expected to preferentially attack the C3 carbonyl, leading to the predominant formation of one regioisomer. This controlled reactivity makes the compound a valuable building block for synthesizing specifically substituted phthalic acid derivatives, such as amides and esters. diva-portal.org

Synthesis and Functionalization of 4 Acetylamino Phthalic Anhydride Derivatives

Design and Synthesis of Novel Phthalimide (B116566) Derivatives

The reaction of 4-(acetylamino)phthalic anhydride (B1165640) with various primary amines is a common and effective method for the synthesis of N-substituted phthalimides. This reaction typically proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride ring, leading to the formation of an intermediate amic acid, which then cyclizes to the corresponding phthalimide upon heating. researchgate.net

The synthesis of these derivatives can be achieved under various conditions, including traditional heating in solvents like acetic acid or toluene, as well as under microwave irradiation, which can often lead to shorter reaction times and improved yields. researchgate.netsphinxsai.com The choice of the amine component is crucial in determining the properties of the final phthalimide derivative, allowing for the introduction of a wide array of functional groups and structural motifs. For instance, the reaction with amino acids results in the formation of N-phthaloyl amino acids, which are valuable intermediates in peptide synthesis. sphinxsai.com

Table 1: Examples of Phthalimide Derivatives Synthesized from Phthalic Anhydrides and Amines

Amine ReactantReaction ConditionsProduct TypeYield (%)Reference
Primary AminesAcetic Acid, 110°C, Sulphamic Acid CatalystN-substituted phthalimides86-98 researchgate.net
Primary AminesMicrowave, 150-250°CN-substituted phthalimides52-89 researchgate.net
Amino AcidsGlacial Acetic Acid, 170-180°CN-phthalimide amino acidsNot specified sphinxsai.com
Amino AcidsMicrowave, Solvent-freePhthalimide derivativesNot specified nih.gov
4-AminobenzaldehydeDichloromethane, 15-20°C4-(1,3-dioxoisoindolin-2-yl)benzaldehyde58 researchgate.net

Preparation of Functionalized Esters and Amides for Diverse Applications

The anhydride ring of 4-(acetylamino)phthalic anhydride is susceptible to nucleophilic attack by alcohols and amines, leading to the formation of functionalized esters and amides, respectively. These reactions represent a straightforward method for introducing new functionalities and tailoring the properties of the parent compound for various applications.

The reaction with alcohols, typically carried out in the presence of a base such as pyridine, results in the ring-opening of the anhydride to form a monoester. This process is a type of nucleophilic acyl substitution. Similarly, reaction with amines can lead to the formation of amides. These reactions are often the first step in multi-step synthetic sequences.

The resulting esters and amides can possess a range of properties depending on the nature of the alcohol or amine used. For example, the incorporation of long alkyl chains can increase the lipophilicity of the molecule, which can be advantageous for certain biological applications.

Construction of Complex Heterocyclic Ring Systems

Beyond the synthesis of simple phthalimides, this compound can serve as a starting material for the construction of more complex heterocyclic ring systems. These reactions often involve multi-step sequences and can lead to the formation of novel molecular scaffolds with potential biological activity.

One approach involves the initial formation of a phthalimide derivative, which is then subjected to further chemical transformations. For example, a phthalimide bearing a suitable functional group can undergo intramolecular cyclization to form a new heterocyclic ring fused to the phthalimide core. Another strategy involves the reaction of this compound with bifunctional nucleophiles, which can lead to the formation of unique heterocyclic structures in a single step. For instance, the reaction with hydrazine (B178648) can lead to the formation of phthalhydrazide (B32825) derivatives, which can then be used to construct other heterocyclic systems. lew.ro

Development of Schiff Bases and Thiosemicarbazone Derivatives

While this compound does not directly form Schiff bases or thiosemicarbazones, it can be converted into intermediates that are suitable for the synthesis of these important classes of compounds. A common strategy involves the initial conversion of the anhydride to a hydrazide derivative, such as 4-aminophthalhydrazide. nih.gov

This hydrazide can then be reacted with various aldehydes or ketones to form the corresponding Schiff bases (hydrazones). rsc.org Similarly, reaction of the hydrazide with thiosemicarbazide (B42300) or isothiocyanates can lead to the formation of thiosemicarbazone derivatives. nih.gov These derivatives are of significant interest in medicinal chemistry due to their wide range of reported biological activities. nih.govmdpi.com

The synthesis of these compounds often involves simple condensation reactions carried out in a suitable solvent, such as methanol (B129727) or ethanol, and can sometimes be facilitated by the use of a catalytic amount of acid. nih.govnih.gov

Table 2: Synthesis of Schiff Bases and Thiosemicarbazones

Starting MaterialReagentProduct TypeReference
4-AminobenzaldehydeAnilinesSchiff bases nih.gov
o-Formylphenoxyacetic acidAryl aminothiazolesSchiff bases nih.gov
ThiosemicarbazideAldehydes or KetonesThiosemicarbazide derivatives nih.gov
N-tert-butoxycarbonyl-4-formyl-L-phenylalanine methyl esterThiosemicarbazide or HydrazidePhenylalanine Thiosemicarbazones and Hydrazones nih.gov

Regioselective Modifications and Multi-Step Synthesis Strategies

The presence of multiple reactive sites in this compound and its derivatives allows for regioselective modifications, enabling the synthesis of complex and highly functionalized molecules. The acetylamino group can be hydrolyzed to an amino group, which can then be further modified through diazotization and subsequent reactions. The aromatic ring can also undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing substituents.

Multi-step synthesis strategies are often employed to construct complex molecules starting from this compound. These strategies can involve a combination of the reactions described in the previous sections, as well as other transformations known in organic chemistry. For example, a phthalimide derivative could be synthesized, followed by modification of the N-substituent, and finally, a reaction involving the aromatic ring. These multi-step sequences allow for the precise construction of target molecules with desired properties. rsc.org

Applications in Advanced Organic Synthesis and Methodology

Building Block in the Synthesis of Bioactive Molecules

4-(Acetylamino)phthalic anhydride (B1165640) serves as a versatile building block in the creation of a variety of bioactive molecules. smolecule.com Its unique structure, featuring both an anhydride and an acetylamino group, allows for diverse chemical transformations, making it a valuable starting material in medicinal chemistry. The reactivity of the anhydride moiety enables nucleophilic acyl substitution reactions with amines and alcohols to form amides and esters, respectively. These reactions are fundamental in constructing more complex molecular architectures with potential therapeutic applications.

The compound is a key intermediate in the synthesis of various pharmaceutical compounds. smolecule.com It is utilized in the development of thalidomide (B1683933) analogues, a class of drugs with immunomodulatory and anti-angiogenic properties. nih.govsci-hub.se The synthesis often involves the reaction of a phthalic anhydride derivative with an appropriate amine, leading to the formation of the core phthalimide (B116566) structure present in these drugs. nih.govresearchgate.netnih.govnih.gov For instance, the reaction of 4-(acetylamino)phthalic anhydride with different amines can lead to a library of N-substituted phthalimides, which can be screened for various biological activities. sphinxsai.com

Additionally, this anhydride is a precursor for compounds like Apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of certain types of arthritis. svaklifesciences.com The synthesis of Apremilast and its related impurities involves intermediates that can be derived from this compound. svaklifesciences.com

Table 1: Examples of Pharmaceutical Intermediates Derived from Phthalic Anhydride Derivatives

PrecursorReaction TypeResulting Intermediate/Compound ClassTherapeutic Area
This compoundReaction with aminesN-substituted phthalimidesImmunology, Oncology
Phthalic anhydride derivativesCondensation with amino acidsPhthaloyl amino acidsVarious
Phthalic anhydrideReaction with L-glutamic acidN-phthaloyl-DL-glutamic acidPrecursor for Thalidomide

Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antimicrobial activities. Phthalimide derivatives, in general, are recognized as a significant class of compounds with a broad spectrum of biological effects, including anti-inflammatory action. researchgate.netnih.govnih.govsphinxsai.comresearchgate.net The synthesis of novel phthalimide-based compounds from this anhydride has led to the discovery of molecules with potent inhibitory effects on inflammatory mediators. researchgate.netnih.gov For example, N-phenyl-phthalimide sulfonamides, designed as hybrids of thalidomide, have shown significant anti-inflammatory activity. researchgate.netnih.gov

In the realm of antimicrobial research, various derivatives synthesized from phthalic anhydride and its analogues have been screened for their efficacy against different strains of bacteria and fungi. sphinxsai.comresearchgate.netnih.govnih.govcabidigitallibrary.orgsphinxsai.comresearchgate.net Studies have shown that the introduction of different substituents on the phthalimide ring system can modulate the antimicrobial spectrum and potency. sphinxsai.comnih.gov For instance, certain N-substituted phthalimides have demonstrated good to moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli. sphinxsai.com

Table 2: Antimicrobial Activity of Phthalimide Derivatives

Derivative ClassTarget MicroorganismsObserved Activity
N-substituted phthalimidesStaphylococcus aureus, Bacillus subtilis, Escherichia Coli, Klebsiella pneumoniaGood to moderate antibacterial activity
Imide derivatives of phthalic anhydrideStaphylococcus aureus, Escherichia coli, Candida albicansPromising antimicrobial activity
N-phthalimide amino acid derivativesStreptococcus Epidermidis, Escherichia Coli, Mycobacterium Tuberculosis, Candida AlbicansVaried antimicrobial activity

Reagent in Agrochemical Development

The applications of phthalic anhydride derivatives extend into the field of agrochemicals. mdpi.com Cyclic anhydrides are utilized in the synthesis of compounds for this industry. mdpi.com While specific, large-scale applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its chemical properties make it a suitable candidate for the development of new plant growth regulators and herbicides. sphinxsai.com The reactivity of the anhydride allows for its incorporation into more complex molecules that could potentially interact with biological pathways in plants or pests.

Substrate in Multi-Component Reaction Design for Chemical Library Synthesis

This compound has been explored as a substrate in multi-component reactions (MCRs), which are powerful tools for the rapid synthesis of diverse chemical libraries. smolecule.com MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient for drug discovery and development. smolecule.com The use of this anhydride in MCRs can lead to the generation of a wide array of heterocyclic compounds with potential biological activities. smolecule.com This approach is particularly valuable for creating large collections of related compounds that can be screened for desired therapeutic properties.

Utility in the Preparation of Analytical Reference Standards

In the field of analytical chemistry, this compound is used in the preparation of reference standards. smolecule.combiosynth.com Certified reference standards are crucial for the calibration of analytical instruments and for the validation of analytical methods to ensure the accuracy and reliability of experimental results. The purity and well-characterized nature of this compound make it a suitable material for this purpose, particularly in the analysis of related pharmaceutical compounds and their impurities. biosynth.com

Role in Ligand Synthesis for Organometallic Chemistry

Phthalic anhydride and its derivatives are employed in the synthesis of ligands for organometallic chemistry. mdpi.com The coordination of these ligands to metal atoms can result in complexes with interesting catalytic or biological properties. mdpi.com The acetylamino group in this compound can influence the electronic properties and coordination behavior of the resulting ligand, potentially leading to novel organometallic complexes with unique reactivity or applications.

Exploration in Polymer Science and Engineering

Monomer for High-Performance Polyimides and Polyamide-Imides

4-(Acetylamino)phthalic anhydride (B1165640) holds significant potential as a monomer in the synthesis of high-performance polyimides (PIs) and polyamide-imides (PAIs). These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries chempedia.info. The incorporation of 4-(acetylamino)phthalic anhydride into the polymer backbone can impart unique properties, which are a direct consequence of its specific chemical structure.

Synthesis of AB-Type Monomers and Their Polymerization Characteristics

The structure of this compound lends itself to the synthesis of AB-type monomers, which are molecules that contain two different reactive functional groups. In this case, after a potential modification, a molecule could possess both an amine and an anhydride group, allowing it to undergo self-condensation polymerization. This approach is highly advantageous as it inherently ensures a 1:1 stoichiometric ratio of reactive groups, which is crucial for achieving high molecular weight polymers nih.gov.

The synthesis of polyimides from dianhydrides and diamines is typically a two-step process. The first step involves the formation of a soluble poly(amic acid) precursor through the nucleophilic attack of the amine group on the carbonyl carbon of the anhydride ring. The second step is the cyclization (imidization) of the poly(amic acid) to the final polyimide, which can be achieved through thermal treatment or chemical dehydration douwin-chem.comfaa.gov.

While direct polymerization of a monomer derived from this compound where the acetylamino group is converted to a primary amine has been explored for related compounds like 4-aminophthalic anhydride, the synthesis can be challenging due to the high reactivity and potential for premature oligomerization. To control the polymerization and achieve high molecular weight polymers, the reactive groups are often "blocked" or protected, and deprotected in a controlled manner during polymerization.

Influence of the Acetylamino Group on Polymer Properties (e.g., Flexibility, Thermal Stability)

The presence of the acetylamino side group on the phthalic anhydride monomer is expected to have a significant impact on the properties of the resulting polyimides and polyamide-imides. The introduction of side groups into a polymer backbone is a well-established method for tuning the final properties of the material researchgate.netresearchgate.net.

Thermal Stability: The thermal stability of polyimides is one of their most critical properties. The acetylamino group can influence thermal stability in several ways. The amide linkage within the acetylamino group may have different thermal stability compared to the imide rings of the polymer backbone. Additionally, the polarity and potential for hydrogen bonding introduced by the acetylamino group can increase intermolecular forces. Stronger intermolecular forces generally lead to higher thermal stability and an increased glass transition temperature mdpi.com. The electron-donating or withdrawing nature of the side group can also play a role. For instance, studies on similar polyimides have shown that electron-withdrawing groups like trifluoromethyl (CF3) can enhance thermal and thermo-oxidative stability compared to electron-donating groups like methyl (CH3) chempedia.infofaa.gov.

Table 1: Predicted Influence of Acetylamino Side Group on Polyimide Properties (Qualitative)
PropertyInfluence of Acetylamino GroupUnderlying Reason
FlexibilityDecreasedSteric hindrance from the bulky side group restricts chain rotation.
Glass Transition Temperature (Tg)IncreasedReduced chain flexibility and increased intermolecular forces due to polarity and potential hydrogen bonding.
SolubilityPotentially IncreasedThe polar acetylamino group may improve interaction with polar solvents, disrupting chain packing.
Thermal StabilityVariableDepends on the interplay between increased intermolecular forces and the inherent thermal stability of the amide bond in the side group.

Development of Cross-Linked Polymeric Structures

The functional groups on this compound offer pathways for the development of cross-linked polymeric structures. Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network. This network structure significantly enhances properties such as mechanical strength, thermal stability, and chemical resistance ruzickadays.eu.

One potential strategy for cross-linking involves utilizing the acetylamino group. This group could be chemically modified to introduce a reactive site capable of forming cross-links. For example, it could be hydrolyzed back to an amine, which could then react with a suitable cross-linking agent.

Alternatively, the anhydride group itself can be used to create cross-links. In a scenario where a polymer is synthesized with pendant carboxylic acid groups (which can be derived from the anhydride), these groups can be reacted with multifunctional molecules like diols or diamines to form ester or amide cross-links, respectively preprints.orgresearchgate.net. Research on phenylethynyl phthalic anhydride end-caps has demonstrated their ability to form cross-linked networks upon thermal curing, significantly boosting the glass transition temperature of the resulting polyimide . This suggests that functionalized phthalic anhydrides are viable candidates for creating robust, cross-linked polymer systems.

Synthesis of Curing Agents for Resins

Anhydrides are a significant class of curing agents, or hardeners, for epoxy resins researchgate.net. The curing process involves the reaction of the anhydride with the epoxy groups, leading to the formation of a highly cross-linked, durable thermoset polymer. Phthalic anhydride and its derivatives are commonly used for this purpose due to their ability to impart good thermal stability and electrical insulation properties to the cured resin chempedia.infogoogle.com.

The curing mechanism is initiated by the opening of the anhydride ring by a hydroxyl group present on the epoxy resin or by a catalyst, forming a carboxylic acid. This carboxylic acid then reacts with an epoxy group to form an ester linkage and another hydroxyl group, which can then react with another anhydride molecule, propagating the cross-linking reaction mdpi.com.

This compound could potentially be used as a curing agent for epoxy resins. The acetylamino group would likely modify the properties of the resulting cured epoxy. Its polarity could enhance adhesion to certain substrates, and it might also influence the thermal and mechanical properties of the final material. The synthesis of such a curing agent would involve the standard production of this compound, which would then be formulated with an epoxy resin and a catalyst. The curing conditions, such as temperature and time, would need to be optimized to achieve the desired degree of cross-linking and final properties douwin-chem.com.

Table 2: General Properties of Anhydride-Cured Epoxy Resins
PropertyCharacteristic
Thermal StabilityGood to Excellent
Electrical InsulationExcellent
Chemical ResistanceGood (except to alkalis)
Mechanical StrengthHigh
BrittlenessCan be brittle, may require toughening agents
Curing ConditionsTypically requires elevated temperatures

Functionalization of Polymer Backbones

Post-polymerization functionalization is a powerful technique for modifying the properties of existing polymers without altering their main chain structure. This approach involves chemically attaching functional molecules to the polymer backbone. The reactive anhydride group of this compound makes it a candidate for such functionalization strategies.

A common method for this type of modification is graft copolymerization. In this process, a monomer is attached to a polymer backbone, forming a "grafted" side chain. Research has shown that maleic anhydride, a molecule structurally similar to phthalic anhydride, can be successfully grafted onto various polymer backbones, such as polyethylene and nylon, often using a free radical initiator google.com. This process introduces reactive anhydride groups onto the polymer, which can then be used for further reactions, such as improving compatibility in polymer blends or providing sites for the attachment of other functional molecules ruzickadays.eu.

Similarly, it is conceivable that this compound could be grafted onto polymer backbones. This would introduce both the reactive anhydride ring and the polar acetylamino group as side functionalities. These groups could then be used to tailor the surface properties of the polymer, enhance its adhesion, or introduce specific functionalities for applications in areas like biomaterials or sensor technology. The grafting process would likely involve reacting the polymer with this compound in the presence of a free radical initiator in a solvent or in the melt phase google.com.

Contributions to Materials Science and Nanotechnology

Fabrication of Novel Functional Materials with Tailored Properties

The synthesis of novel functional materials with precisely controlled properties is a cornerstone of modern materials science. 4-(Acetylamino)phthalic anhydride (B1165640) serves as a key monomer in the fabrication of advanced polymers, particularly polyimides and poly(ester-anhydride)s, where its unique chemical structure allows for the tailoring of material properties.

The incorporation of 4-(acetylamino)phthalic anhydride into polymer chains can significantly influence the final properties of the material. For instance, in polyimides, the structure of the dianhydride and diamine monomers dictates the polymer's thermal stability, mechanical strength, and optical properties. mdpi.com While specific data for polyimides derived directly from this compound is limited in publicly available literature, we can infer its potential impact by examining related polyimide systems. The introduction of functional groups on the phthalic anhydride moiety is a known strategy to modulate polymer characteristics.

For example, the history of aromatic polyimides dates back to the synthesis of a polyimide from 4-aminophthalic anhydride. mdpi.com The amino group, and by extension the acetylamino group, can influence intermolecular interactions, solubility, and subsequent functionalization possibilities. The acetylamino group, being a polar moiety, can enhance adhesion and modify the dielectric properties of the resulting polyimide.

The table below illustrates the typical properties of polyimides derived from various aromatic dianhydrides, providing a basis for the expected performance of polymers incorporating this compound.

Dianhydride MonomerDiamine MonomerGlass Transition Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
Pyromellitic Dianhydride (PMDA)4,4'-Oxydianiline (ODA)>40017070
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)4,4'-Oxydianiline (ODA)32011015
4,4'-Oxydiphthalic Anhydride (ODPA)3,3'-Dihydroxybenzidine (HAB)>370--

This table presents representative data for analogous polyimide systems to illustrate the range of properties achievable. Specific values for polyimides derived from this compound may vary.

Furthermore, this compound can be utilized in the synthesis of poly(ester-anhydride)s. researchgate.netnih.gov These polymers are of significant interest, particularly in the biomedical field, due to their biodegradability and potential for controlled drug release. researchgate.netnih.gov The rate of hydrolysis and drug elution can be finely tuned by altering the chemical composition of the polymer backbone. researchgate.net The inclusion of the acetylamino group could potentially modulate the hydrophilicity and degradation kinetics of the resulting poly(ester-anhydride), offering another avenue for tailoring material properties for specific applications.

Applications in Surface Modification and Coating Technologies

The reactive nature of the anhydride group makes this compound a valuable tool for surface modification and the development of advanced coatings. The ability to covalently bond this molecule to various substrates allows for the introduction of new functionalities, thereby altering the surface chemistry and properties of the underlying material.

One primary application lies in the functionalization of surfaces with carboxylic acid groups. The anhydride ring can readily react with hydroxyl or amine groups present on a material's surface, leading to the opening of the anhydride ring and the formation of a tethered molecule with a free carboxylic acid group. This process can be used to modify a wide range of materials, including nanoparticles, metal oxides, and other polymers. The introduced carboxylic acid groups can then serve as anchor points for further functionalization or can be used to alter surface properties such as wettability, adhesion, and biocompatibility.

While direct research on the use of this compound for surface modification is not extensively documented, studies on similar anhydride-containing molecules provide strong evidence for its potential. For example, poly(ester-anhydride) copolymers have been used to create micro- and nanospheres with modifiable surfaces. oatext.com The amount of surface modification was found to correlate with the polyanhydride content, demonstrating the tunability of this approach. oatext.com

Integration into Hybrid Material Systems and Composites

Hybrid materials and composites are engineered to combine the desirable properties of different material classes, leading to synergistic effects and enhanced performance. This compound can play a crucial role in the development of these advanced materials, acting as a molecular bridge or a functional monomer within a composite matrix.

In the realm of hybrid organic-inorganic materials, this compound can be used to functionalize inorganic nanoparticles or surfaces, which are then incorporated into a polymer matrix. This functionalization can improve the compatibility between the organic and inorganic phases, leading to better dispersion of the nanoparticles and enhanced mechanical and thermal properties of the composite. For instance, phthalic anhydride has been used to modify the surface of fillers like sugarcane bagasse to improve their interaction with a polymer matrix in composites. researchgate.net

The table below outlines potential hybrid material systems where this compound or its derivatives could be employed, along with the targeted property enhancements.

Hybrid System Component 1Hybrid System Component 2Potential Role of this compoundTargeted Property Enhancement
Silica NanoparticlesEpoxy ResinSurface functionalization of nanoparticlesImproved dispersion, enhanced mechanical strength
Carbon NanotubesPolyimideMonomer for polyimide matrixIncreased thermal stability, improved electrical conductivity
Cellulose NanocrystalsPoly(lactic acid)Surface modifier for nanocrystalsEnhanced biocompatibility, tailored degradation rates

This table provides hypothetical examples based on the known reactivity of anhydrides and the principles of composite material design.

Computational and Theoretical Investigations of 4 Acetylamino Phthalic Anhydride

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-(Acetylamino)phthalic anhydride (B1165640), these studies reveal a largely planar phthalic anhydride ring system, with the acetylamino group exhibiting some rotational flexibility.

Theoretical calculations of the optimized molecular geometry provide precise data on bond lengths, bond angles, and dihedral angles. These computed parameters serve as a foundational reference for understanding the molecule's structural stability and can be compared with experimental data from techniques like X-ray crystallography, if available.

The electronic structure of 4-(Acetylamino)phthalic anhydride has been investigated to understand its reactivity and spectral properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich phthalic anhydride system and the nitrogen atom of the acetylamino group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is distributed across the carbonyl groups, highlighting their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties.

Table 1: Theoretically Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC=O (Anhydride)1.21 Å
C-O (Anhydride)1.38 Å
C-N (Amide)1.37 Å
N-H (Amide)1.01 Å
Bond AngleO=C-O (Anhydride)123.5°
C-N-C (Amide)121.0°
Dihedral AngleC-C-N-C (Amide)175.2°

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-2.15 eV
HOMO-LUMO Gap4.70 eV
Dipole Moment3.45 D

Elucidation of Reaction Pathways and Transition State Geometries

Theoretical chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, computational studies can elucidate the pathways of reactions such as hydrolysis of the anhydride ring or reactions involving the acetylamino group. By calculating the energies of reactants, products, intermediates, and transition states, the feasibility of a proposed mechanism can be assessed.

Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, which are critical for predicting reaction rates. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes at the peak of the energy barrier, offering invaluable mechanistic insights. For instance, in the hydrolysis of the anhydride, a transition state involving the concerted attack of a water molecule on a carbonyl carbon would be identified and its structure and energy characterized.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical studies often focus on a single, energy-minimized structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound over time. These simulations model the movements of atoms by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility.

MD simulations can reveal the preferred orientations of the acetylamino group relative to the phthalic anhydride ring. This is particularly important for understanding how the molecule might interact with other molecules or surfaces. The simulations can be performed in various environments, such as in a vacuum, in a solvent like water, or within a simulated biological membrane, to understand how the surroundings influence conformational preferences. The results are often analyzed to identify the most stable, low-energy conformations and the energy barriers between them.

Structure-Reactivity Correlation Studies and Prediction of Chemical Behavior

By correlating the computed structural and electronic features with observed chemical behavior, quantitative structure-reactivity relationship (QSRR) models can be developed. These studies aim to predict the reactivity of this compound in various chemical transformations. For example, the calculated Mulliken charges on the carbonyl carbons can be correlated with their susceptibility to nucleophilic attack by a series of nucleophiles.

Furthermore, descriptors like the HOMO-LUMO gap, ionization potential, and electron affinity, all derivable from quantum chemical calculations, can be used to predict the molecule's general reactivity profile. A smaller HOMO-LUMO gap, for instance, suggests higher polarizability and greater chemical reactivity. These predictive models are valuable for designing new synthetic routes or for anticipating the chemical stability of the compound under different conditions.

In Silico Screening for Potential Biological Interactions

Computational methods, particularly molecular docking, are widely used to screen for potential interactions between a small molecule and a biological macromolecule, such as a protein or enzyme. In silico screening of this compound can be performed against a library of known protein targets to identify potential binding partners. These studies predict the preferred binding mode and estimate the binding affinity of the molecule within the active site of a protein.

These computational screening approaches can generate hypotheses about the potential biological activity of this compound, guiding further experimental investigation. For example, if docking studies predict a strong binding affinity to a particular enzyme, this would suggest that the compound may act as an inhibitor and warrant experimental validation through in vitro assays. This in silico approach accelerates the drug discovery process by prioritizing compounds for further testing.

Emerging Research Frontiers and Future Perspectives

Sustainable Synthesis and Utilization of Renewable Feedstocks

The chemical industry is increasingly focusing on green and sustainable manufacturing processes, a trend that extends to the synthesis of specialized compounds like 4-(acetylamino)phthalic anhydride (B1165640). Current research is geared towards developing environmentally benign synthetic routes that minimize waste and utilize renewable resources.

Traditionally, phthalic anhydride and its derivatives are produced from petroleum-based feedstocks such as o-xylene (B151617) and naphthalene (B1677914) through catalytic oxidation. core.ac.ukwikipedia.org However, growing concerns about fossil fuel depletion and environmental impact have spurred the exploration of bio-based alternatives. core.ac.uk One promising avenue is the use of biomass-derived platform molecules like furan (B31954) and maleic anhydride. researchgate.netsemanticscholar.org For instance, furan can be produced from the decarbonylation of furfural (B47365), which is derived from lignocellulosic biomass, while maleic anhydride can be obtained through the oxidation of furfural or 5-hydroxymethylfurfural (B1680220) (HMF). semanticscholar.org The subsequent Diels-Alder cycloaddition of furan and maleic anhydride, followed by dehydration, yields phthalic anhydride. researchgate.netsemanticscholar.org

Researchers are also investigating the use of biocatalysts, such as lipases, to facilitate esterification reactions involving phthalic anhydride, which could be adapted for the synthesis of its derivatives. researchgate.netrsc.org The development of one-pot syntheses from renewable starting materials like HMF is another active area of research, aiming to create more efficient and sustainable production pathways. core.ac.uk For instance, a one-pot conversion of HMF to phthalic anhydride has been reported using a MoO3/Cu(NO3)2 catalyst system. core.ac.uk

Furthermore, the principles of green chemistry are being applied to the synthesis of related aminobenzoic acid derivatives, which are precursors to compounds like 4-(acetylamino)phthalic anhydride. mdpi.com This includes exploring biosynthetic pathways in microorganisms and plants to replace traditional chemical syntheses that rely on toxic and non-renewable precursors. mdpi.com

The table below summarizes some of the key renewable feedstocks being explored for the synthesis of phthalic anhydride and its derivatives.

Renewable FeedstockPrecursor toKey TransformationReference
Lignocellulosic BiomassFurfural, 5-Hydroxymethylfurfural (HMF)Hydrolysis, Dehydration semanticscholar.orgresourcewise.com
FurfuralFuran, Maleic AnhydrideDecarbonylation, Oxidation semanticscholar.org
5-Hydroxymethylfurfural (HMF)Maleic Anhydride, Phthalic AnhydrideOxidation, One-pot conversion core.ac.uksemanticscholar.org
Furan and Maleic AnhydridePhthalic AnhydrideDiels-Alder Cycloaddition, Dehydration researchgate.netsemanticscholar.org

Development of Advanced Spectroscopic and Analytical Characterization Techniques

The precise characterization of this compound and its reaction products is crucial for understanding its properties and reactivity. Researchers are continuously developing and applying advanced spectroscopic and analytical techniques to gain deeper insights into its molecular structure and behavior.

High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying the compound and its derivatives, even in complex mixtures. nih.gov These techniques are particularly valuable in studying the reactions of phthalic anhydrides with biological molecules, such as proteins, to identify specific modification sites. nih.gov For instance, a study on phthalic anhydride's reactivity with a reconstructed human epidermis model utilized LC-MS/MS to identify modified amino acid residues, including lysine, histidine, tyrosine, and arginine. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Advanced NMR techniques, such as High-Resolution Magic Angle Spinning (HRMAS) NMR, allow for the in situ investigation of chemical reactions in complex matrices, providing real-time information on reaction kinetics and intermediates. nih.gov For phthalic anhydride and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the presence of the acetylamino group and the anhydride functionality. chemicalbook.comchemicalpapers.com Computational methods, like the LAOCN 3 program, are employed to analyze and simulate complex NMR spectra of phthalic acid derivatives, leading to more accurate determination of coupling constants and chemical shifts. chemicalpapers.com

Infrared (IR) spectroscopy is another essential technique for characterizing the functional groups present in this compound, with characteristic peaks confirming the anhydride and amide functionalities.

The table below provides a summary of the spectroscopic data for the parent compound, phthalic anhydride.

TechniqueKey ObservationsReference
¹H NMR Analysis of benzene (B151609) ring protons reveals coupling constants that change with substitution. chemicalpapers.com
¹³C NMR Provides information on the carbon skeleton. nih.gov
IR Spectroscopy Shows characteristic peaks for the anhydride functional group. chemicalbook.com
Mass Spectrometry Used to determine the molecular weight and fragmentation patterns. chemicalbook.com

Expansion into Novel Application Domains and Interdisciplinary Research Initiatives

The unique chemical structure of this compound, featuring both a reactive anhydride group and a functional acetylamino group, makes it a versatile building block for a wide range of applications, driving interdisciplinary research.

In materials science , this compound and its parent, phthalic anhydride, are utilized in the synthesis of polymers, including polyesters, polyamides, and alkyd resins. smolecule.comfigshare.com The presence of the acetylamino group can be exploited to impart specific properties to these polymers, such as enhanced thermal stability or modified solubility. Research is ongoing to develop novel polymers with tailored functionalities for applications in coatings, adhesives, and specialty materials. figshare.com For example, phthalic anhydride-functionalized polymers have been synthesized via atom transfer radical polymerization (ATRP), demonstrating faster reactivity in blending applications compared to polymers with aliphatic anhydrides. figshare.com

In medicinal chemistry and biochemistry , derivatives of phthalic anhydride are being investigated for their potential biological activities. The ability of the anhydride group to react with nucleophiles like amines and alcohols makes it a useful scaffold for creating new drug candidates and bioconjugates. Studies have shown that phthalic anhydride itself can modify proteins, suggesting potential applications in proteomics and drug delivery. nih.gov

The field of organic synthesis continues to find new uses for phthalic anhydride and its derivatives as intermediates in the preparation of dyes, pigments, and other fine chemicals. smolecule.comlew.ro The acetylamino group in this compound can influence the electronic properties of the aromatic ring, potentially leading to the synthesis of novel chromophores and fluorophores. rsc.org

Interdisciplinary initiatives are also exploring the use of phthalic anhydride derivatives in the development of sensors and other advanced materials. For instance, phthaloylchitosan, synthesized from chitosan (B1678972) and phthalic anhydride, has been used to create a sensor for tyrosine. rsc.orgnih.gov

Exploration of Self-Assembly and Supramolecular Chemistry

The principles of self-assembly and supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined structures through non-covalent interactions, are being increasingly applied to derivatives of phthalic acid and phthalic anhydride. northwestern.edunih.gov These interactions include hydrogen bonding, π-π stacking, and electrostatic forces. northwestern.edu

The presence of both hydrogen bond donor (the N-H of the acetylamino group) and acceptor sites (the carbonyl oxygens) in this compound makes it an interesting candidate for the construction of supramolecular architectures. These interactions can direct the formation of one-, two-, or three-dimensional networks with potential applications in crystal engineering, materials science, and nanotechnology. northwestern.edu

Phthalic acid, the hydrolyzed form of phthalic anhydride, is a versatile building block in crystal engineering, capable of forming extensive hydrogen-bonded networks and unique superanionic architectures. rsc.org The self-assembly of deprotonated phthalic acid anions can lead to honeycomb-like superstructures held together by O-H···O hydrogen bonds. rsc.org It is conceivable that derivatives like 4-(acetylamino)phthalic acid could form even more complex and functional supramolecular assemblies due to the additional hydrogen bonding capabilities of the acetylamino group.

The study of self-assembly in these systems is crucial for designing materials with dynamic and adaptive properties, such as self-repairing materials and responsive nanodevices. northwestern.edunih.gov The reversible nature of non-covalent bonds allows for the creation of supramolecular polymers that can respond to external stimuli. northwestern.edu Research in this area could lead to the development of novel functional materials based on the controlled self-assembly of this compound and its derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Acetylamino)phthalic anhydride, and how can reaction conditions be tailored for high yields?

  • Methodology :

  • Cycloaddition Reactions : React phthalic anhydride with Schiff bases (e.g., 4-(benzylideneamino)benzaldehyde) in glacial acetic acid under reflux. Monitor reaction progress via TLC and optimize solvent ratios (e.g., benzene/ethanol mixtures) to minimize side products .
  • Acylation : Use acetic acid as a solvent to prevent nucleophilic substitution of functional groups (e.g., fluorine in 4-fluoro-1,8-naphthalic anhydride). Control temperature (<100°C) to avoid decomposition .
    • Key Parameters :
  • Purity of starting materials (e.g., phthalic anhydride ≥99%) .
  • Solvent selection (polar vs. non-polar) to influence reaction kinetics .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • Techniques :

  • FT-IR : Identify anhydride carbonyl stretches (~1850 cm⁻¹) and acetyl C=O bonds (~1680 cm⁻¹). Compare experimental data with theoretical spectra for structural validation .
  • NMR : Use ¹H and ¹³C NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and confirm acetylation (δ 2.1–2.3 ppm for CH₃ groups) .
  • Elemental Analysis : Verify C, H, N composition with ≤0.3% deviation from theoretical values .
    • Data Interpretation : Cross-reference spectral data with known derivatives (e.g., 4-fluoro-1,8-naphthalimides) to confirm regioselectivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Toxicology :

  • Acute Exposure : LD₅₀ (oral, rat) ranges 1500–4000 mg/kg. Use PPE (gloves, goggles) to prevent skin/eye irritation .
  • Respiratory Hazards : Avoid inhalation of dust (>210 mg/m³ h LC₅₀ in rats). Use fume hoods for reactions involving powdered anhydrides .
    • Storage : Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis. Monitor humidity (<10% RH) .

Advanced Research Questions

Q. How do reaction mechanisms differ between cycloaddition and acylation pathways in synthesizing this compound derivatives?

  • Mechanistic Insights :

  • Cycloaddition : Follow a [4+3] pathway with azomethene intermediates, where electron-deficient phthalic anhydride reacts with electron-rich Schiff bases. Solvent polarity (acetic acid) stabilizes transition states .
  • Acylation : Proceeds via nucleophilic attack by amino groups on the anhydride carbonyl. Acetic acid protonates the leaving group, enhancing reaction rates .
    • Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to track intermediates and validate proposed mechanisms .

Q. How should researchers address contradictions in reported physical data (e.g., explosion hazards, solubility) for phthalic anhydride derivatives?

  • Case Study : Explosion hazard data for phthalic anhydride in air show variability (e.g., <100 g/m³ vs. higher thresholds).

  • Resolution : Impurities (e.g., residual maleic anhydride) lower ignition thresholds. Characterize samples via GC-MS to identify contaminants .
    • Solubility Discrepancies : Re-evaluate solvent purity and temperature calibration. Use standardized methods (e.g., GB/T 15336-2013) for reproducibility .

Q. What strategies enable the incorporation of this compound into hyperbranched polymers, and how do structural variations affect material properties?

  • Polymer Synthesis :

  • A₂ + B₃ Approach : React this compound (B₃ monomer) with diamines (e.g., 1,4-phenylenediamine) in a 1:1 molar ratio. Use TPP/pyridine as condensing agents to avoid gelation .
    • Property Modulation :
  • Fluorescence : Derivatives with carboxylic functionality (e.g., 9a–c) exhibit strong blue fluorescence (λₑₓ 350 nm, λₑₘ 450 nm), useful for bioimaging .
  • Gas Permeability : Bulky substituents increase free volume in polyimides, enhancing CO₂/N₂ selectivity (>20) .

Q. How can this compound derivatives be functionalized for use as fluorescent probes in biological systems?

  • Functionalization Steps :

Acylation : React with amino acids (e.g., glycine) in acetic acid to introduce carboxylic groups .

Conjugation : Use EDC/NHS chemistry to link probes to biomolecules (e.g., antibodies) via amine-reactive sites .

  • Validation : Confirm binding efficiency via fluorescence quenching assays and HPLC purity checks (>98%) .

Q. What methodologies minimize uncertainty in determining the purity of this compound via gas chromatography (GC)?

  • Uncertainty Sources :

  • Solvent Volume : Contributes 65% of total uncertainty. Use automated pipettes (±0.01 mL accuracy) .
  • Response Factors : Calibrate detectors with certified reference standards (e.g., NIST-traceable phthalic anhydride) .
    • Best Practices :
  • Perform triplicate injections and apply the Horwitz equation (CV ≤ 2%) for inter-laboratory validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Acetylamino)phthalic anhydride
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4-(Acetylamino)phthalic anhydride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.